

Technical Support Center: Improving Patient Selection for Avera Biotherapeutics Investigational Therapies

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Compound of Interest

Compound Name: BIZ 114

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This technical support center provides guidance for researchers, scientists, and drug development professionals on two distinct investigational therapies: AVB-114, a cell-based therapy for Crohn's perianal fistulas, and AVB-S6-500 (Batiraxcept), a targeted inhibitor of the GAS6-AXL signaling pathway in oncology.

It has come to our attention that these two therapies are sometimes confused. This guide will address each therapy separately to ensure clarity in experimental design and patient selection.

Section 1: AVB-114 for Crohn's Perianal Fistulas

AVB-114 is an implantable, bioabsorbable plug containing living cells designed to promote localized tissue regeneration and healing.^{[1][2][3][4][5]} Patient selection is primarily based on clinical and anatomical criteria rather than molecular biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AVB-114?

A1: AVB-114 is a localized cell therapy. It consists of living mesenchymal stem cells (MSCs) seeded onto a bioabsorbable plug. The MSCs are intended to modulate local inflammation and orchestrate tissue healing, while the plug provides a scaffold for tissue regeneration directly at the fistula site.

Q2: What are the primary criteria for selecting patients for AVB-114 clinical trials?

A2: Patient selection for the STOMP-I and STOMP-II trials focused on patients with Crohn's disease who have complex perianal fistulas that have not responded to conventional or biologic therapies. Key inclusion criteria have included a diagnosis of Crohn's disease with draining complex perianal fistulae for at least 3 months despite standard therapy.

Q3: What are the key exclusion criteria for AVB-114 therapy?

A3: Exclusion criteria have included severe rectal mucosal fibrosis, anatomical limitations that prevent securing the fistula plug, active unresolved infections, and recent major gastrointestinal surgery.

Q4: Are there any known biomarkers to predict response to AVB-114?

A4: Currently, patient selection for AVB-114 is not based on molecular biomarkers. The therapy's efficacy is assessed by clinical outcomes such as fistula healing and cessation of drainage.

Troubleshooting Guide

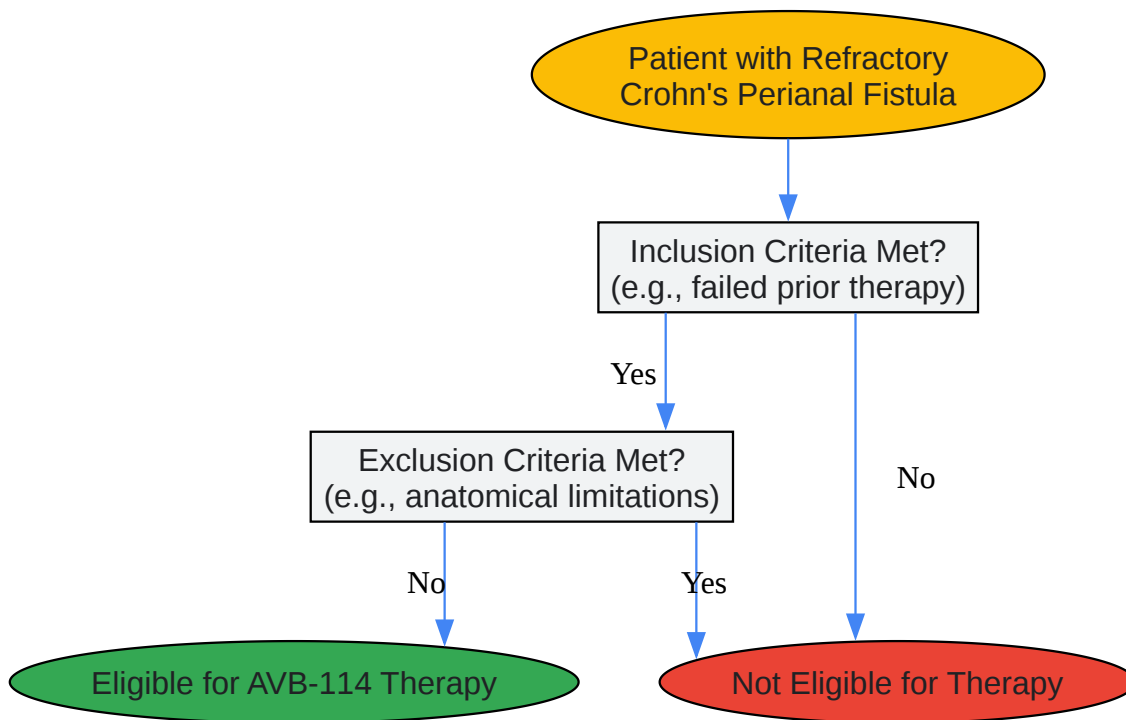
| Issue | Potential Cause | Recommended Action |
|---|---|--|
| Difficulty in securing the fistula plug | Anatomical limitations or severe rectal mucosal fibrosis. | Re-evaluate the patient's anatomy. This may indicate the patient is not a suitable candidate for the therapy. |
| Lack of clinical response | The patient's inflammatory state may be too severe for the localized therapy to be effective. | Ensure all other standard of care treatments have been attempted and the patient's disease is otherwise managed. |
| Adverse events post-implantation | While no serious adverse events related to the therapy were reported in the STOMP-I trial, unrelated adverse events can occur in this patient population. | All adverse events should be reported and managed according to the clinical trial protocol. |

Clinical Trial Data Summary

| Clinical Trial | Phase | Number of Patients | Key Efficacy Endpoint | Result |
|---------------------------|-------|--------------------|---|---|
| STOMP-I (NCT01915927) | 1 | 20 | Complete clinical healing | 14 of 18 patients at 6 months; 13 of 17 patients at 12 months. 76% clinical healing/drainage cessation at 1 year. |
| STOMP-II (NCT04847739) | 2 | Enrolment complete | Comparison of fistula remission to standard of care | Primary analysis is complete, with results to be reported. |

Experimental Workflow for Patient Screening

Patient Screening Workflow for AVB-114

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Patient screening process for AVB-114 therapy.

Section 2: AVB-S6-500 (Batiraxcept) for Oncology

AVB-S6-500, also known as Batiraxcept, is a recombinant fusion protein that acts as a selective inhibitor of the GAS6-AXL signaling pathway. It is being investigated as a cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AVB-S6-500?

A1: AVB-S6-500 is a soluble AXL receptor that competitively binds to GAS6, the ligand for the AXL receptor tyrosine kinase. This prevents GAS6 from activating AXL, thereby inhibiting

downstream signaling pathways such as PI3K/AKT and MAPK, which are involved in tumor cell growth, invasion, and metastasis.

Q2: Which cancer types are being investigated for AVB-S6-500 therapy?

A2: Preclinical and clinical studies have explored AVB-S6-500 in various cancers, including endometrial, ovarian, bile duct, uterine serous, metastatic urothelial, and clear cell renal cell carcinoma (ccRCC).

Q3: What are potential biomarkers for patient selection?

A3: Potential biomarkers could include high expression of GAS6 or AXL in tumor tissue. The therapy works by neutralizing circulating GAS6, so baseline levels of soluble GAS6 could also be a predictive biomarker. Further studies are needed to validate these biomarkers.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |
|---|---|--|
| Lack of response in a preclinical model | The tumor model may not be dependent on the GAS6-AXL pathway. | Assess AXL and GAS6 expression levels in the tumor cells. Models with low expression are less likely to respond. |
| Difficulty measuring GAS6 suppression | Inaccurate sample collection or handling. | Ensure serum samples are collected at appropriate time points post-dosing and stored correctly before analysis. |
| Inconsistent results in in-vitro assays | Variability in cell culture conditions or reagent quality. | Standardize cell seeding density, serum concentration, and ensure the quality of the recombinant GAS6 and AVB-S6-500 used. |

Experimental Protocols

Protocol 1: Western Blot for AXL Pathway Activation

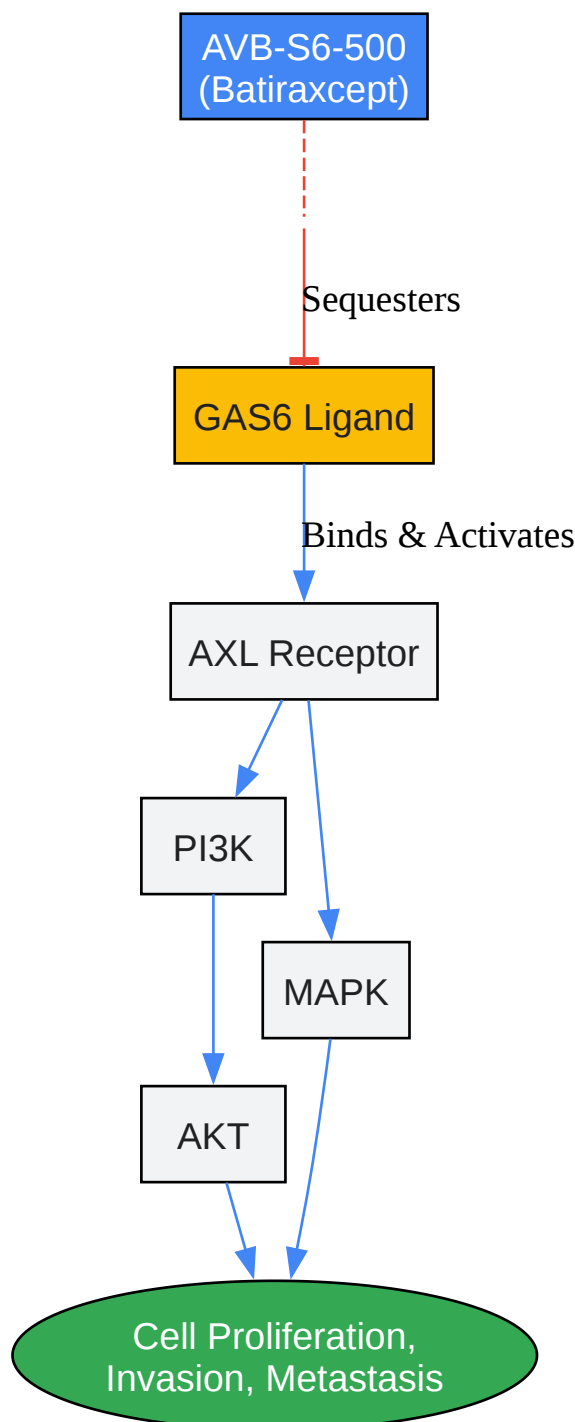
- **Cell Lysis:** Treat cultured cancer cells with and without AVB-S6-500 and/or GAS6. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **Electrophoresis:** Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel.
- **Transfer:** Transfer proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies against p-AXL, AXL, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
- **Detection:** Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Protocol 2: Cell Viability Assay

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat cells with a dose range of AVB-S6-500 in the presence of a fixed concentration of GAS6.
- **Incubation:** Incubate for 48-72 hours.
- **Measurement:** Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's protocol.

GAS6-AXL Signaling Pathway

GAS6-AXL Signaling Pathway and Inhibition by AVB-S6-500

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AVB-S6-500 sequesters GAS6, preventing AXL activation.

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